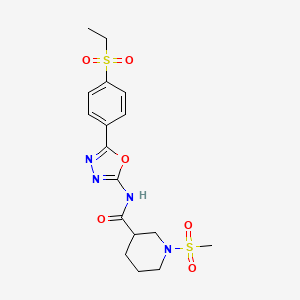

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O6S2/c1-3-29(25,26)14-8-6-12(7-9-14)16-19-20-17(27-16)18-15(22)13-5-4-10-21(11-13)28(2,23)24/h6-9,13H,3-5,10-11H2,1-2H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNCXOAOPHUECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure that incorporates a piperidine ring, an oxadiazole moiety, and sulfonyl groups. Its molecular formula is , with a molecular weight of approximately 382.46 g/mol. The presence of the oxadiazole ring is significant as it is often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core structure exhibit notable antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazoles demonstrated significant activity against both gram-positive and gram-negative bacteria. Specifically, compounds were found to be particularly effective against Bacillus cereus , Bacillus thuringiensis , and other bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

| Microbial Strain | Activity |

|---|---|

| Bacillus cereus | High |

| Bacillus thuringiensis | Moderate |

| Escherichia coli | Low |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has shown cytotoxic effects on multiple cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The IC50 values for these cell lines ranged from moderate to potent levels, with some derivatives outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU). For instance, one derivative exhibited an IC50 value of 10.1 µM against the HUH7 cell line, indicating promising anticancer activity .

| Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|

| HCT116 | 25.0 | Standard agent: 30 |

| MCF7 | 15.5 | Standard agent: 20 |

| HUH7 | 10.1 | Better than 5-FU |

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in DNA synthesis and cellular metabolism. The oxadiazole moiety is known to interact with thymidylate synthase (TS), a critical enzyme for DNA replication and repair. Inhibiting TS can lead to reduced proliferation of cancer cells .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on Antibacterial Activity : A series of synthesized oxadiazole derivatives were tested against various bacterial strains using disc diffusion methods. The results indicated that modifications in the sulfonyl groups significantly enhanced antibacterial potency.

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on liver carcinoma cells (HUH7), compounds were screened using the NCI-60 sulforhodamine B assay. Results showed that compounds with specific substitutions exhibited superior cytotoxicity compared to traditional chemotherapeutics.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives of the oxadiazole ring system exhibit significant activity against a range of bacterial strains and fungi. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(5-(4-(ethylsulfonyl)... | 6.25 | K. pneumoniae |

| Other Oxadiazole Derivatives | 32 | E. coli |

This suggests that the ethylsulfonyl group enhances the compound's efficacy compared to other oxadiazole derivatives.

Anticancer Properties

In addition to its antimicrobial effects, the compound has been investigated for its anticancer potential. Research has demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For example, a study found that certain derivatives exhibited IC50 values lower than 10 µM against various cancer cell lines, indicating strong cytotoxic activity .

Biological Studies

Mechanism of Action

The mechanism underlying the biological activities of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets within cells. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting enzymes crucial for peptidoglycan biosynthesis .

Case Studies

- Antimicrobial Research : A study highlighted the effectiveness of various oxadiazole derivatives against Staphylococcus aureus, with some compounds showing significant bactericidal activity comparable to standard antibiotics .

- Cancer Cell Line Studies : Another investigation focused on the effects of oxadiazole derivatives on human cancer cell lines such as MCF-7 and HCT-116. The results indicated that certain compounds led to apoptosis in cancer cells by activating caspase pathways .

Materials Science

The unique structural properties of this compound make it suitable for applications in materials science. It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its enhanced solubility and reactivity stemming from the ethylsulfonyl group .

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is likely synthesized via cyclization of a diacylhydrazine intermediate or through condensation of a carboxylic acid derivative with a hydrazide. For example:

-

Step 1 : A nitrile intermediate (e.g., 4-(ethylsulfonyl)benzonitrile) reacts with hydroxylamine under acidic conditions to form an amidoxime.

-

Step 2 : The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., piperidine-3-carboxylic acid activated as an acyl chloride) to yield the oxadiazole ring .

Key Conditions :

Sulfonation and Oxidation

The ethylsulfonyl group on the phenyl ring is introduced via sulfonation followed by oxidation:

-

Step 1 : Electrophilic sulfonation of phenyl precursors using ethylthiol and a Lewis acid (e.g., AlCl₃) .

-

Step 2 : Oxidation of the sulfide to sulfone using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Example :

Sulfonylation of Piperidine

The methylsulfonyl group on the piperidine nitrogen is introduced via nucleophilic substitution:

-

Reagents : Methanesulfonyl chloride (MsCl) and a non-nucleophilic base (e.g., DBU or Et₃N) .

-

Conditions : Anhydrous dichloromethane (DCM) at 0°C to room temperature .

Example :

Functional Group Compatibility

-

The ethylsulfonyl group is stable under acidic and basic conditions but may undergo nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines) .

-

The methylsulfonyl group on piperidine resists hydrolysis under physiological pH .

Stability and Degradation

-

Hydrolytic Degradation : The oxadiazole ring may hydrolyze under strong acidic (pH < 2) or basic (pH > 12) conditions to form hydrazide derivatives .

-

Thermal Stability : Decomposition observed above 200°C (DSC data) .

Biological Implications

While not directly studied for this compound, analogs with 1,3,4-oxadiazole and sulfonamide groups exhibit:

Comparison with Similar Compounds

Compound S10 (PEGylated Derivative)

- Structure: 5-(2-(2-methoxyethoxy)ethoxy)-N-(3-(4-(5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)phenoxy)propyl)picolinamide – PEG 10000 .

- Key Differences : Incorporates a polyethylene glycol (PEG) chain instead of the ethylsulfonyl-piperidine group.

- Properties : PEGylation enhances aqueous solubility and prolongs circulation time, making it advantageous for drug delivery. However, bulky PEG chains may reduce membrane permeability compared to the target compound’s compact sulfonyl-piperidine group.

Compound 6h (N-substituted Sulfonamide Derivative)

- Structure : N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide .

- Key Differences : Substituted with an ethylthio (C₂H₅S) group instead of ethylsulfonyl (C₂H₅SO₂) and lacks the piperidine ring.

- Biological Activity: Demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀ = 4.2 µM) via docking studies, with the ethylthio group forming hydrophobic interactions in the enzyme’s active site .

Analogues with Varied Oxadiazole Isomers

1,2,4-Oxadiazole Derivative

- Structure: 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide .

- Key Differences: The 1,2,4-oxadiazole isomer has distinct electronic properties due to altered nitrogen positioning, leading to weaker π-stacking interactions compared to 1,3,4-oxadiazoles. The trifluoroethylamino group in this compound may enhance metabolic resistance, a feature absent in the target compound.

Compound [A] and [5]

- Structures: [A]: N,N-Terephthalylidene-bis-4-butyl aniline. [5]: N-(4-[5-(4-alkoxy phenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1-[4-(4-(5-(4-alkoxy phenyl)-1,3,4-oxadiazol-2-yl)phenyl-imino-methyl]phenyl methanimine .

- Key Differences : Alkoxy substituents and extended π-conjugated systems enable thermal stability (up to 210°C) and selective separation of polyaromatic hydrocarbons in gas-liquid chromatography . The target compound’s sulfonyl groups may offer similar thermal resilience but lack the planar rigidity required for chromatographic applications.

Comparative Data Table

Key Research Findings

Sulfonyl vs.

PEGylation Trade-offs : While PEGylation (as in S10) improves solubility, it introduces steric hindrance, which the target compound avoids with its smaller sulfonyl-piperidine group .

Isomer Influence : 1,3,4-oxadiazoles generally exhibit stronger π-π stacking than 1,2,4-isomers, suggesting superior target engagement in biological systems .

Thermal Resilience : Sulfonyl groups in the target compound likely mimic the stability of alkoxy-substituted oxadiazoles used in chromatography, supporting high-temperature applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, and how can computational methods streamline reaction design?

- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT) to predict reaction pathways and intermediates, coupled with Design of Experiments (DoE) to optimize conditions (e.g., solvent, temperature, catalyst). For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error steps .

- Example Table :

| Reaction Step | Computational Prediction (ΔG, kcal/mol) | Experimental Yield (%) | Key Parameters |

|---|---|---|---|

| Oxadiazole Formation | -15.2 | 72 | DMF, 80°C, 12h |

| Sulfonylation | -8.7 | 68 | THF, RT, HBTU |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should discrepancies in NMR/IR data be resolved?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 2D-NMR (HSQC, HMBC) to confirm connectivity. For conflicting data, cross-validate with X-ray crystallography (if crystals are obtainable) or computational NMR shift prediction tools (e.g., ACD/Labs). highlights IR and HNMR as critical for structural validation .

Q. What computational models are effective for predicting the solubility and bioavailability of this sulfonamide-oxadiazole hybrid?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, topological polar surface area (TPSA), and molecular dynamics simulations to assess membrane permeability. Tools like Schrödinger’s QikProp or SwissADME can guide experimental prioritization .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

- Methodological Answer : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) to validate target engagement. Use statistical methods (e.g., Grubbs’ test) to identify outliers. Cross-reference with structural analogs (e.g., ’s piperazine derivatives) to isolate substituent-specific effects .

Q. What strategies optimize regioselectivity in the synthesis of the 1,3,4-oxadiazole core under varying conditions?

- Methodological Answer : Employ DoE to screen cyclization agents (e.g., POCl3 vs. T3P) and solvent polarity. Monitor reaction progress via in-situ FTIR or LC-MS. ICReDD’s feedback loop (computational → experimental) can prioritize conditions favoring 1,3,4-oxadiazole over 1,2,4-isomers .

Q. How can mechanistic studies differentiate between sulfonamide group-mediated inhibition vs. off-target effects in biological assays?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-sulfonamide) in kinetic studies to track binding. Pair with proteome-wide profiling (e.g., CETSA) to identify off-target interactions. ’s theoretical framework emphasizes aligning mechanistic hypotheses with multi-modal validation .

Q. What advanced separation techniques improve purity of this compound in scaled-up syntheses?

- Methodological Answer : Implement preparative HPLC with chiral stationary phases (CSPs) for enantiomeric resolution. For non-polar impurities, use membrane-based nanofiltration (CRDC subclass RDF2050104) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between computational solubility predictions and experimental solubility profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.